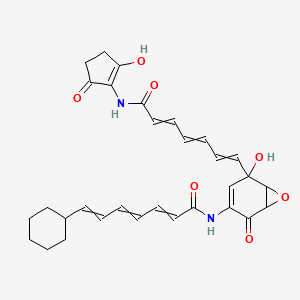
Manumycin F
Vue d'ensemble
Description
Manumycin F is a natural product found in Streptomyces and Streptomyces nodosus with data available.
Applications De Recherche Scientifique
Antibiotic and Antitumor Properties
Manumycin F, along with its variants Manumycins E and G, is known for its antibiotic properties, particularly against Gram-positive bacteria. Moreover, these compounds exhibit moderate inhibitory effects on the farnesylation of p21 ras protein and demonstrate weak cytotoxic activity against human colon tumor cell HCT-116 (Shu et al., 1994).
Enhancement of Apoptosis in Leukemia Cells
Manumycin A, closely related to Manumycin F, has shown potential in enhancing apoptosis in myeloid leukemia cells when combined with methoxyamine, an inhibitor of base-excision repair. This combination resulted in enhanced apoptosis and inhibited the soft agar clonogenic assay and formazan dye cell viability assay (She et al., 2005).
Inhibitory Effects on Colorectal Cancer
Manumycin has been found to inhibit the proliferation of colorectal cancer cells, both in vitro and in vivo. It induces apoptosis in a dose-dependent manner and decreases the phosphorylation of key proteins in the PI3K-AKT pathway, which are critical for cell survival and proliferation (Zhang et al., 2016).
Impact on MEK and Akt Proteins in Tumor Cells
Manumycin-A (Man-A) can stimulate tumor cell death independently of farnesyltransferases, by inducing reactive oxygen species. This results in the dephosphorylation and cleavage of MEK and Akt, key proteins in cell signaling pathways, leading to tumor cell death (Sears et al., 2007).
Inhibition of Thioredoxin Reductase-1
Manumycin A is a potent inhibitor of mammalian thioredoxin reductase 1 (TrxR-1), a critical enzyme in cell survival. It inhibits TrxR-1 in a time-dependent manner, suggesting a role in inducing oxidative stress within cells (Tuladhar & Rein, 2018).
Inhibition of Growth in Human Pancreatic Cancer Cells
Manumycin inhibits the growth of human pancreatic cancer cells and affects their invasive activity. It seems particularly effective against cells with mutated Ras, a common mutation in many cancers. This suggests its role in targeted cancer therapies (Kainuma et al., 1997).
Propriétés
IUPAC Name |
7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVAUUEPNULMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manumycin F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



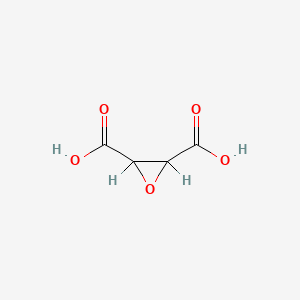
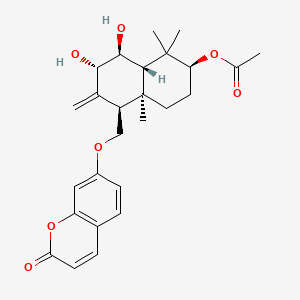
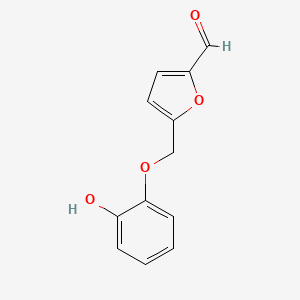

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)
![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
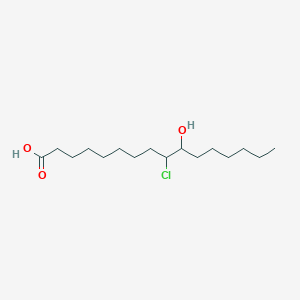
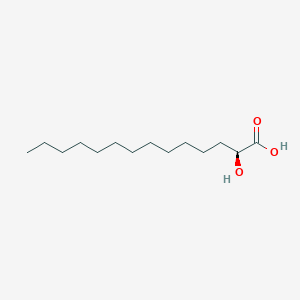
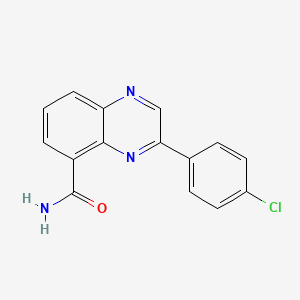
![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)
![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)